N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a fluorophenyl group, a triazolopyridazine moiety, and an octahydropyrrolopyrrole core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative.
Formation of the Octahydropyrrolopyrrole Core: This step involves the cyclization of appropriate precursors to form the octahydropyrrolopyrrole ring.
Coupling Reactions: The final step involves coupling the triazolopyridazine core with the octahydropyrrolopyrrole core, often using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, microbial infections, and inflammatory conditions.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and interaction with biological targets.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity and affecting various cellular pathways . For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar core structure and exhibit comparable biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups often have enhanced pharmacokinetic properties due to the presence of fluorine.
Octahydropyrrolopyrrole Derivatives: These compounds are studied for their potential therapeutic applications and structural similarities.
Uniqueness
N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C19H20FN7O |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C19H20FN7O/c1-12-22-23-17-6-7-18(24-27(12)17)25-8-13-10-26(11-14(13)9-25)19(28)21-16-4-2-15(20)3-5-16/h2-7,13-14H,8-11H2,1H3,(H,21,28) |
InChI Key |
XWZAVSUFZCYSOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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